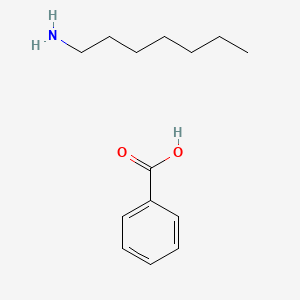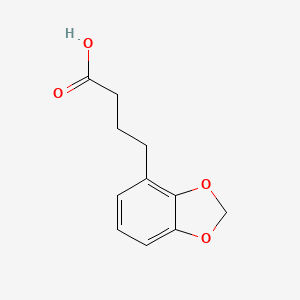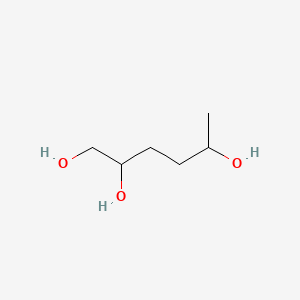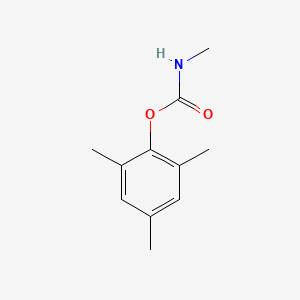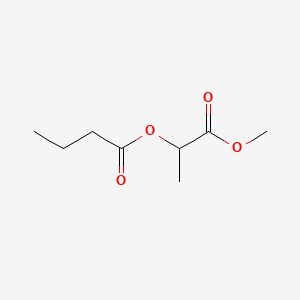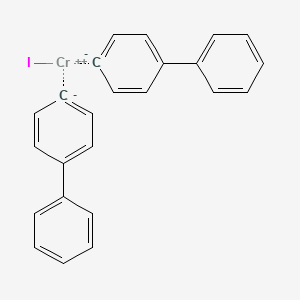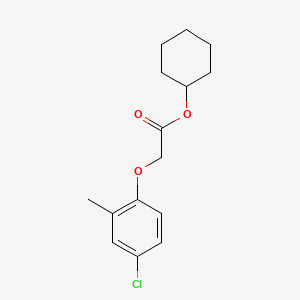
Cyclohexyl (4-chloro-2-methylphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl (4-chloro-2-methylphenoxy)acetate is an organic compound with the molecular formula C22H24ClNO4. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyclohexyl group attached to the phenoxyacetic acid moiety, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of 4-chloro-2-methylphenoxyacetic acid with cyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
4-chloro-2-methylphenoxyacetic acid+cyclohexanolH2SO4cyclohexyl (4-chloro-2-methylphenoxy)acetate+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
Cyclohexyl (4-chloro-2-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
科学的研究の応用
Cyclohexyl (4-chloro-2-methylphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its ability to selectively target specific plant species
作用機序
The mechanism of action of cyclohexyl (4-chloro-2-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, as a herbicide, it mimics the action of natural plant hormones (auxins), causing uncontrolled growth and eventual death of the target plants .
類似化合物との比較
Cyclohexyl (4-chloro-2-methylphenoxy)acetate can be compared with other similar compounds, such as:
MCPA (2-methyl-4-chlorophenoxyacetic acid): A widely used herbicide with similar structural features but different functional groups.
2,4-D (2,4-dichlorophenoxyacetic acid): Another phenoxy herbicide with a different substitution pattern on the phenoxy ring.
2,4,5-T (2,4,5-trichlorophenoxyacetic acid): Known for its use in agriculture and its controversial history due to environmental concerns
These compounds share similar modes of action but differ in their chemical properties, environmental impact, and specific applications.
特性
CAS番号 |
67829-79-2 |
|---|---|
分子式 |
C15H19ClO3 |
分子量 |
282.76 g/mol |
IUPAC名 |
cyclohexyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C15H19ClO3/c1-11-9-12(16)7-8-14(11)18-10-15(17)19-13-5-3-2-4-6-13/h7-9,13H,2-6,10H2,1H3 |
InChIキー |
AJWRKFICJCAFEK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


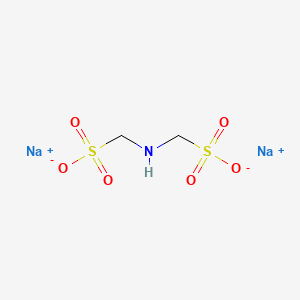
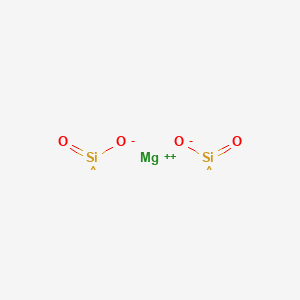

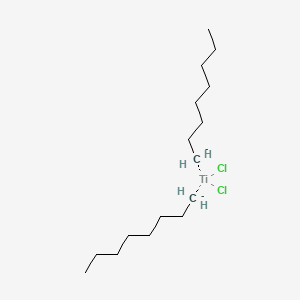
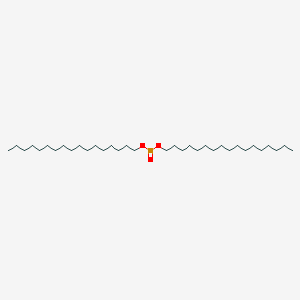
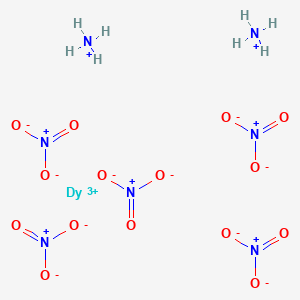
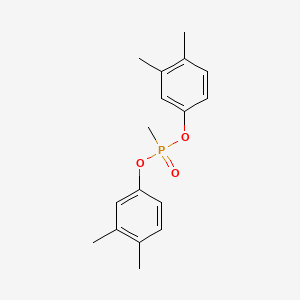
![[(2-Ethylhexyl)oxy]methanediol](/img/structure/B12658584.png)
